1-(Cyclopentylamino)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol hydrochloride 1-(Cyclopentylamino)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1216551-32-4
VCID: VC7357327
InChI: InChI=1S/C18H29NO2.ClH/c1-13(2)18-9-8-17(10-14(18)3)21-12-16(20)11-19-15-6-4-5-7-15;/h8-10,13,15-16,19-20H,4-7,11-12H2,1-3H3;1H
SMILES: CC1=C(C=CC(=C1)OCC(CNC2CCCC2)O)C(C)C.Cl
Molecular Formula: C18H30ClNO2
Molecular Weight: 327.89

1-(Cyclopentylamino)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol hydrochloride

CAS No.: 1216551-32-4

Cat. No.: VC7357327

Molecular Formula: C18H30ClNO2

Molecular Weight: 327.89

* For research use only. Not for human or veterinary use.

1-(Cyclopentylamino)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol hydrochloride - 1216551-32-4

Specification

CAS No. 1216551-32-4
Molecular Formula C18H30ClNO2
Molecular Weight 327.89
IUPAC Name 1-(cyclopentylamino)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;hydrochloride
Standard InChI InChI=1S/C18H29NO2.ClH/c1-13(2)18-9-8-17(10-14(18)3)21-12-16(20)11-19-15-6-4-5-7-15;/h8-10,13,15-16,19-20H,4-7,11-12H2,1-3H3;1H
Standard InChI Key ZIYCFNOBSWDVLG-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)OCC(CNC2CCCC2)O)C(C)C.Cl

Introduction

1-(Cyclopentylamino)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol hydrochloride is a complex organic compound with significant potential in pharmaceutical research. Its molecular formula is C18H30ClNO2, and it has a molecular weight of 327.9 g/mol . This compound features a cyclopentylamino group attached to a propanol backbone, further substituted with a phenoxy group containing isopropyl and methyl substituents. The hydrochloride form enhances its solubility and stability in biological systems.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that allow for precise control over its structure and purity. These methods are crucial for ensuring the compound's quality and suitability for pharmaceutical applications.

Biological Activities and Potential Applications

1-(Cyclopentylamino)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol hydrochloride exhibits biological activities that could be beneficial in therapeutic contexts. Preliminary studies suggest interactions with beta-adrenergic receptors, potentially influencing cardiovascular functions. Additionally, compounds of this class have been investigated for their effects on glucose transport mechanisms, indicating possible anti-diabetic properties.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-(Cyclopentylamino)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol hydrochloride, including:

CompoundStructural FeaturesUnique Aspects
1-(Isopropylamino)-3-phenoxypropan-2-olLacks cyclopentyl groupSimpler structure; less steric hindrance
1-(Cyclohexylamino)-3-(4-isopropylphenoxy)propan-2-olCyclohexane instead of cyclopentaneMay exhibit different receptor affinities
1-(Cyclobutylamino)-3-(4-isobutylphenoxy)propan-2-olSmaller cycloalkane; different alkyl substitutionPotentially altered pharmacological properties

Research Findings and Future Directions

Further studies are needed to explore the pharmacodynamics and pharmacokinetics of 1-(Cyclopentylamino)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol hydrochloride thoroughly. Its unique structure may allow it to serve as a lead compound for drug development targeting specific receptor systems or metabolic pathways.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator